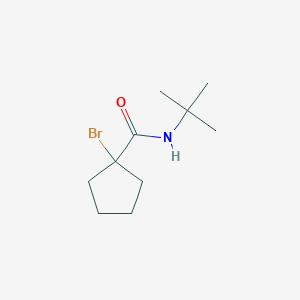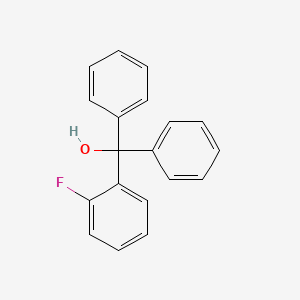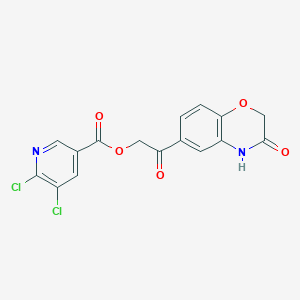
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide is an organic compound with the molecular formula C10H18BrNO and a molecular weight of 248.165 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a cyclopentanecarboxamide moiety. It is primarily used in organic synthesis and research applications.
Métodos De Preparación
The synthesis of 1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide typically involves the bromination of N-tert-butyl-1-cyclopentanecarboxamide. The reaction is carried out under controlled conditions using bromine or a brominating agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form N-tert-butyl-1-cyclopentanecarboxamide.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
1-Bromo-N-tert-butyl-1-cyclopentanecarboxamide can be compared with other similar compounds, such as:
1-Bromo-4-tert-butylbenzene: This compound also contains a bromine atom and a tert-butyl group but differs in its aromatic structure.
tert-Butyl 1-bromo-2-naphthoate: Another compound with a bromine atom and a tert-butyl group, but with a naphthalene ring structure.
The uniqueness of this compound lies in its cyclopentanecarboxamide moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
14388-03-5 |
|---|---|
Fórmula molecular |
C10H18BrNO |
Peso molecular |
248.16 g/mol |
Nombre IUPAC |
1-bromo-N-tert-butylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H18BrNO/c1-9(2,3)12-8(13)10(11)6-4-5-7-10/h4-7H2,1-3H3,(H,12,13) |
Clave InChI |
NIPLZIHEDZRKSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1(CCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenz[a,j]anthracene-7,14-dione](/img/structure/B11948534.png)



![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)




![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)

